![molecular formula C11H16N2OS B2362482 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-62-2](/img/no-structure.png)

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

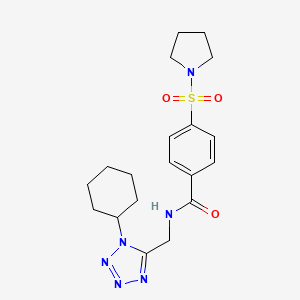

1-Butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, more commonly known as BSDCP, is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. BSDCP is a sulfur-containing heterocyclic compound that has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent, an antioxidant, and an anticancer agent. BSDCP has been studied for its ability to interact with a variety of enzymes and proteins, and its potential to be used as a drug delivery system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has been achieved through various reactions. These derivatives exhibit a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

In another study, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This research highlights the importance of the steric bulk of the C5-position of the pyrimidinyl cycloaddition precursor (Donnard et al., 2017).

A study on the synthesis and spectroscopic studies of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds, closely related to the query compound, was conducted. These compounds were synthesized via a one-pot multicomponent reaction and showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Crystal Structure and Physical Properties

- The crystal structure of compounds similar to this compound has been studied, revealing details about dihedral angles and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Kaur et al., 2012).

Biological Activities and Applications

- Several derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and shown to possess biological activities. The studies indicate their potential use in various medical and pharmaceutical applications due to their diverse biological properties (Gao et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves the condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol followed by cyclization and oxidation.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde", "Butylthiol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol in the presence of sodium acetate to form 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde.", "Step 2: Cyclization of 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde with acetic anhydride to form 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.", "Step 3: Oxidation of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one with hydrogen peroxide to form the final product, 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one." ] } | |

CAS-Nummer |

85123-62-2 |

Molekularformel |

C11H16N2OS |

Molekulargewicht |

224.32 |

IUPAC-Name |

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |

InChI-Schlüssel |

YCSQHSKIGUOGGG-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(CCC2)C(=S)NC1=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)